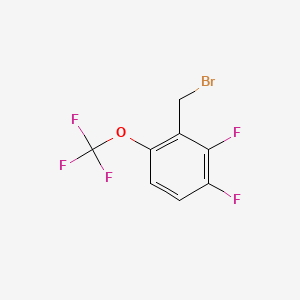

2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide

Description

Properties

IUPAC Name |

3-(bromomethyl)-1,2-difluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-3-4-6(15-8(12,13)14)2-1-5(10)7(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXRVIINTJEQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)CBr)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide

This is a comprehensive technical guide on 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide , designed for researchers in medicinal chemistry and drug development.

High-Value Fluorinated Building Block for Lead Optimization [1][2]

Core Directive & Executive Summary

Compound Identity: 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide CAS Registry Number: 2244083-21-2 Molecular Formula: C₈H₄BrF₅O Molecular Weight: 291.01 g/mol [1][2][3]

This guide provides an in-depth analysis of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide , a specialized electrophile used to introduce the pharmacologically privileged 2,3-difluoro-6-(trifluoromethoxy)benzyl motif.[2] This structural fragment is critical in modern drug discovery for its ability to modulate lipophilicity (LogP), block metabolic hotspots (CYP450 oxidation), and induce specific conformational locks via the bulky trifluoromethoxy (–OCF₃) group.

Key Technical Insight: Unlike standard benzyl bromides, the 2,6-disubstitution pattern (relative to the methylene group) creates significant steric shielding around the electrophilic carbon. This unique steric environment retards non-specific nucleophilic attacks (enhancing chemical stability) while requiring optimized protocols for successful derivatization.[2]

Chemical Identity & Structural Analysis[2]

Structural Nomenclature

-

IUPAC Name: 1-(Bromomethyl)-2,3-difluoro-6-(trifluoromethoxy)benzene[1][2]

-

SMILES: FC1=C(F)C(CBr)=C(OC(F)(F)F)C=C1

-

InChI Key: (Analog-derived) Specific key varies by isomer database; verify via CAS 2244083-21-2.

Electronic & Steric Profile

The compound features a "push-pull" electronic landscape dominated by strong inductive electron-withdrawing groups (EWGs).[1][2]

| Feature | Electronic Effect | Steric Consequence |

| –CH₂Br (Pos 1) | Electrophilic center | Shielded by ortho-substituents (F at C2, OCF₃ at C6).[1][2] |

| –F (Pos 2, 3) | Strong -I (Inductive) effect; Weak +M (Mesomeric).[1][2] | Metabolic Blockade: Prevents arene oxide formation at the 2,3-positions.[2] |

| –OCF₃ (Pos 6) | Strong -I effect; Lipophilicity booster.[1][2] | Conformational Lock: The bulky OCF₃ group forces the benzyl side chain out of planarity, often adopting an orthogonal conformation to minimize steric clash. |

Physicochemical Properties

Data below represents a synthesis of experimental values for the specific CAS and validated predicted properties of close structural analogs (e.g., 2,6-difluoro-3-(trifluoromethyl)benzyl bromide).

| Property | Value / Range | Technical Note |

| Physical State | Liquid or Low-Melting Solid | Likely a clear to pale yellow liquid at RT due to asymmetry.[1][2] |

| Boiling Point | 210–220 °C (760 mmHg) | Predicted.[2] Distillable under high vacuum (~85–95 °C @ 1 mmHg).[2] |

| Density | 1.65 ± 0.05 g/cm³ | High density driven by heavy halogen content (Br + 5F).[2] |

| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic.[2] The –OCF₃ group adds ~1.04 to LogP compared to –OCH₃.[2] |

| Solubility | DCM, THF, EtOAc, Toluene | Hydrophobic; practically insoluble in water. |

| Flash Point | > 95 °C | Non-flammable under standard lab conditions, but combustible.[2] |

| Reactivity | Moderate Electrophile | Lachrymator. Reacts with amines, thiols, and alkoxides. |

Synthetic Pathways & Manufacturing

The synthesis of this compound typically proceeds via Radical Bromination of the corresponding toluene precursor.[2] This pathway is preferred over the Appel reaction (from alcohol) for industrial scalability, provided the precursor is available.

Primary Synthesis: Radical Bromination

Precursor: 2,3-Difluoro-6-(trifluoromethoxy)toluene (CAS: Analogous)[1][2]

Reagents:

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

-

Radical Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.05 equiv)[1][2]

-

Solvent: Carbon Tetrachloride (CCl₄) or Trifluoromethylbenzene (PhCF₃) [Greener Alternative][1][2]

Mechanism: The reaction follows a free-radical chain mechanism.[2] The electron-deficient nature of the toluene ring (due to F and OCF₃) makes the benzylic C-H bond stronger, requiring elevated temperatures (reflux) and strictly anhydrous conditions.

Workflow Diagram (DOT)

Caption: Free-radical bromination pathway transforming the toluene precursor into the benzyl bromide target.

Reactivity Profile & Applications

Core Application: Nucleophilic Substitution (Sɴ2) to generate bioactive scaffolds.[2]

The "Steric Fortress" Effect

The presence of the 6-trifluoromethoxy group and 2-fluoro atom creates a "Steric Fortress."[1]

-

Impact: Standard Sɴ2 reactions (e.g., with secondary amines) may proceed 10–50x slower than with unsubstituted benzyl bromide.[2]

-

Solution: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophile activity and elevated temperatures (40–60 °C).[2]

Experimental Protocol: N-Benzylation of a Heterocycle

Objective: Attach the fluorinated benzyl group to a piperazine derivative.

-

Preparation: Dissolve the amine (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv). Note: Cesium is preferred for sterically hindered electrophiles due to the "Cesium Effect" (higher solubility/reactivity).

-

Addition: Add 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide (1.1 equiv) dropwise at 0 °C.

-

Reaction: Warm to Room Temperature. If conversion is <50% after 4h (monitor via LCMS), heat to 50 °C.

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[2] Dry over Na₂SO₄.[2][4]

Reactivity Logic Diagram

Caption: Reactivity decision tree highlighting the impact of steric hindrance on nucleophilic substitution.

Handling, Safety & Storage (MSDS Summary)

Hazard Classification:

-

Skin Corr.[2] 1B (H314): Causes severe skin burns and eye damage.[2]

-

Lachrymator: Extremely irritating to eyes and respiratory tract.[2]

Storage Protocol:

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen).[2] Moisture sensitive (hydrolysis yields HBr).[2]

Emergency Response:

-

Eye Contact: Rinse cautiously with water for >15 mins.[2] Remove contact lenses.[2]

-

Spill: Neutralize with sodium bicarbonate before cleanup.[2] Do not absorb with combustible materials (paper).[2]

References

-

Leroux, F. R., et al. (2005).[2] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[2][5] ChemMedChem.[2] (General reference on OCF3 properties).

Sources

- 1. 76437-40-6|2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzylbromide|BLD Pharm [bldpharm.com]

- 2. 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide | 2149589-86-4 [sigmaaldrich.com]

- 3. 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide | 2244083-21-2 [chemicalbook.com]

- 4. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Comprehensive Technical Guide: Structural Characterization and Synthetic Applications of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of polyhalogenated motifs is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide (CAS: 2244083-21-2)[1] represents a highly specialized, privileged building block. By combining a highly reactive electrophilic center with the profound stereoelectronic effects of both fluorine and a trifluoromethoxy (–OCF₃) group, this reagent allows chemists to install a metabolically robust, highly lipophilic benzylic moiety into target pharmacophores in a single synthetic step.

This whitepaper deconstructs the structural rationale behind this molecule, maps its reactivity profile, and provides a field-proven, self-validating protocol for its application in drug discovery workflows.

Structural and Physicochemical Profiling

Chemical Identity and Quantitative Data

The precise arrangement of halogens on the aromatic ring dictates the molecule's physical behavior and reactivity. Below is the consolidated physicochemical profile of the compound.

| Property | Value / Description |

| IUPAC Name | 2-(Bromomethyl)-3,4-difluoro-1-(trifluoromethoxy)benzene[1] |

| CAS Registry Number | 2244083-21-2[2] |

| Molecular Formula | C₈H₄BrF₅O[3] |

| Molecular Weight | 291.01 g/mol [3] |

| Electrophilic Center | Benzylic Carbon (sp³ hybridized, heavily deshielded) |

| Storage Conditions | 2–8°C, under inert atmosphere (Argon/N₂) to prevent hydrolysis[3] |

Structural Elucidation & Causality

The architectural design of 2,3-difluoro-6-(trifluoromethoxy)benzyl bromide is not arbitrary; each substituent serves a distinct, causal purpose in drug design:

-

The Benzyl Bromide Core: Acts as the primary synthetic vector. The leaving group ability of the bromide ion enables rapid Sₙ2 nucleophilic substitution, allowing for seamless integration with amines, alcohols, or thiols.

-

The 2,3-Difluoro Motif: Aromatic fluorination at these specific positions serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation . Second, the strong inductive electron-withdrawing (EWG) effect of the fluorine atoms lowers the pKa of adjacent functional groups in the final drug molecule, modulating its ionization state at physiological pH.

-

The 6-Trifluoromethoxy (–OCF₃) Group: Often termed a "super-halogen," the –OCF₃ group provides a unique stereoelectronic profile. To minimize steric clash with the adjacent benzylic group, the –OCF₃ moiety adopts an orthogonal conformation relative to the aromatic plane. This out-of-plane projection increases the three-dimensional character (Fsp³) of the molecule and significantly boosts lipophilicity (logP) without a proportional increase in steric bulk, enhancing blood-brain barrier (BBB) penetration.

Mechanistic Insights: Reactivity and Stability

The reactivity of the benzylic carbon is heavily dictated by the surrounding functional groups. The presence of three highly electron-withdrawing groups (two fluorines and one –OCF₃) on the aromatic ring significantly decreases the electron density of the π-system.

Causality of Reactivity: This profound inductive withdrawal makes the benzylic carbon exceptionally electrophilic. Consequently, it accelerates Sₙ2 displacement by incoming nucleophiles. Simultaneously, this electron deficiency severely destabilizes any potential carbocation intermediate, effectively suppressing competing Sₙ1 pathways and minimizing undesired side reactions (such as solvolysis or rearrangement).

Figure 1: Stereoelectronic effects and reactivity mapping of the polyfluorinated benzyl core.

Experimental Protocols: Synthetic Workflows

To harness this building block, researchers typically employ it in N-alkylation reactions to build secondary or tertiary amine pharmacophores. The following protocol is designed as a self-validating system , ensuring high yields while preventing reagent degradation.

Causality Behind Experimental Choices

-

Solvent (Acetonitrile - MeCN): A polar aprotic solvent is chosen to maximize the nucleophilicity of the amine by poorly solvating the nucleophile, thereby accelerating the Sₙ2 transition state.

-

Base (Potassium Carbonate - K₂CO₃): An insoluble, non-nucleophilic inorganic base is utilized to sponge up the HBr byproduct. Why not Triethylamine (TEA)? TEA is a nucleophilic amine that can undergo a competing Menschutkin reaction with the highly reactive benzyl bromide, forming a useless quaternary ammonium salt and destroying the starting material.

Figure 2: Step-by-step experimental workflow for the N-alkylation of the benzyl bromide scaffold.

Step-by-Step Methodology: N-Alkylation of a Primary Amine

Step 1: System Preparation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen (N₂) to exclude ambient moisture, which could slowly hydrolyze the benzyl bromide to a benzyl alcohol.

-

Suspend the target primary amine (1.0 equivalent) and finely powdered, anhydrous K₂CO₃ (2.5 equivalents) in anhydrous Acetonitrile (0.2 M concentration relative to the amine).

Step 2: Reagent Addition

-

Dissolve 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide (1.1 equivalents) in a minimal volume of anhydrous Acetonitrile.

-

Add the bromide solution dropwise to the stirring amine suspension at room temperature to prevent localized exothermic spikes that could lead to over-alkylation (formation of tertiary amines).

Step 3: Reaction Execution & Self-Validation

-

Heat the reaction mixture to 80°C (reflux) and stir vigorously.

-

Validation Checkpoint: After 2 hours, sample the reaction. Perform TLC (Hexanes/EtOAc) and LC-MS analysis. Go/No-Go Criterion: The reaction is deemed complete when the UV-active spot corresponding to the starting benzyl bromide is entirely consumed, and LC-MS shows the expected[M+H]⁺ mass of the secondary amine product.

Step 4: Aqueous Workup

-

Cool the mixture to room temperature and filter off the inorganic salts (KBr and excess K₂CO₃) through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with Distilled Water (to remove residual MeCN/salts) and Brine (to pre-dry the organic layer).

Step 5: Isolation

-

Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify via silica gel flash chromatography using a gradient of Hexanes and Ethyl Acetate to yield the pure N-alkylated pharmacophore.

Applications in Drug Development

The integration of the 2,3-difluoro-6-(trifluoromethoxy)benzyl moiety is highly prized in the development of kinase inhibitors, GPCR antagonists, and CNS-active agents.

By utilizing this specific building block, drug development professionals can achieve:

-

Targeted Lipophilicity: The combined presence of five fluorine atoms dramatically increases the partition coefficient (logP), driving the molecule into hydrophobic binding pockets of target proteins.

-

Conformational Locking: The steric bulk of the –OCF₃ group restricts the rotational degrees of freedom of the benzylic bond, potentially locking the drug into its bioactive conformation and reducing entropic penalties upon target binding.

References

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Fluorinated Benzyl Bromides

Introduction: Fluorinated benzyl bromides represent a class of highly valuable reagents in modern organic synthesis and drug development. Their utility as versatile alkylating agents for installing fluorinated benzyl groups—a common motif in pharmacologically active compounds—is well-established.[1][2] The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making these reagents indispensable tools for medicinal chemists.[2][3]

However, their synthetic utility is intrinsically linked to their high reactivity, which also renders them significant laboratory hazards. As potent electrophiles and lachrymators, they demand rigorous handling protocols and a deep understanding of their potential risks.[1][4] This guide provides an in-depth analysis of the hazards associated with fluorinated benzyl bromides and outlines comprehensive safety protocols for their management in a research environment. It is intended for researchers, chemists, and drug development professionals who handle these powerful but hazardous compounds.

Section 1: Hazard Identification and Analysis

The primary danger of fluorinated benzyl bromides stems from their electrophilic nature. The benzylic carbon is highly susceptible to nucleophilic attack, a feature that is often enhanced by the electron-withdrawing effects of fluorine substituents on the aromatic ring.[3] This reactivity is the root cause of their corrosive and lachrymatory properties.

1.1. Globally Harmonized System (GHS) Classification

While specific classifications may vary slightly between different fluorinated analogues, the class is generally characterized by the following GHS hazard statements.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 1B / 1C / 2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[5][6][7] |

| Serious Eye Damage / Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[6][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[6] |

1.2. Primary Health and Physical Hazards

-

Potent Lachrymatory Effects: Benzyl bromides are powerful lachrymators, meaning they cause intense irritation and tearing upon exposure to even minute quantities of vapor.[1][4][9] This is an immediate and painful warning sign of exposure.

-

Corrosivity: Direct contact with the liquid or concentrated vapor will cause severe chemical burns to the skin and eyes.[5][10][11][12] Eye contact can lead to permanent damage, including blindness.[4][10][12]

-

Respiratory Tract Irritation: Inhalation of vapors is a primary exposure route and can cause severe irritation of the nose, throat, and lungs, leading to symptoms such as coughing, sore throat, and shortness of breath.[9][11][13] High-concentration exposures can result in pulmonary edema, a serious medical emergency.[11][14]

-

Ingestion: While less common, accidental ingestion causes severe burns to the mouth, throat, and gastrointestinal tract and is a medical emergency.[9][15] Gastric lavage or emesis is contraindicated due to the risk of perforation.[5][10][12]

-

Reactivity and Incompatibility:

-

Moisture Sensitivity: These compounds react with water, often slowly, to produce hydrogen bromide (HBr) gas and the corresponding benzyl alcohol.[14][15] HBr is a corrosive acid.

-

Incompatible Materials: They are incompatible with strong bases, oxidizing agents, alcohols, and amines.[5][9][10] They are corrosive to most common metals, especially in the presence of moisture, which can lead to the formation of flammable hydrogen gas.[14][15][16]

-

-

Thermal Decomposition: In a fire or when heated to decomposition, they release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and gaseous hydrogen fluoride (HF).[5][9][10][12]

Section 2: Risk Management and Safe Handling

A multi-layered approach to risk management, known as the Hierarchy of Controls, is essential for safely handling fluorinated benzyl bromides.

2.1. Engineering Controls

These are the most critical physical measures to prevent exposure.

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and running reactions, MUST be performed inside a certified chemical fume hood with proper airflow.[4][5][10]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[9][10]

-

Emergency Equipment: A safety shower and eyewash station must be located in the immediate vicinity of any potential exposure and must be tested regularly.[9][10]

2.2. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling these reagents. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

| Body Part | Required PPE | Standard/Specification |

| Hands | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Double-gloving is recommended. | Always check the glove manufacturer's compatibility chart. Discard and replace immediately upon contamination.[9][17] |

| Eyes/Face | Chemical splash goggles AND a full-face shield. | Standard safety glasses are INSUFFICIENT as they do not protect against splashes or vapors.[9][17] |

| Body | Flame-resistant lab coat. | For larger quantities or significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[9][17][18] |

| Respiratory | Not required if work is performed in a fume hood. | For emergencies (e.g., large spills, hood failure), an appropriate air-purifying respirator with organic vapor/acid gas cartridges or an SCBA is necessary.[9][19][20] |

2.3. Storage and Handling

-

Storage: Store containers in a cool, dry, dark, and well-ventilated area designated for corrosive and reactive chemicals.[5][9][10] The storage area should be locked.[6][9]

-

Inert Atmosphere: Due to moisture sensitivity, these reagents should be stored under an inert atmosphere (e.g., argon or nitrogen).[5][9][10]

-

Separation: Store separately from incompatible materials, especially bases, oxidizers, alcohols, and amines.[9][15][16]

-

Handling: Use only non-sparking tools and ensure proper grounding to avoid static electricity buildup.[9] Handle empty containers with care as they may contain hazardous residual vapors.[9]

Section 3: Emergency Procedures

Immediate and correct response is critical in any emergency involving fluorinated benzyl bromides.

3.1. Spill Response

3.2. First Aid Measures

Speed is essential. All exposures require immediate medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | Move victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical assistance.[5][9][10] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[5][9] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9][10] |

| Ingestion | Do NOT induce vomiting. [9][15] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call for immediate medical assistance.[5][9] |

Section 4: Experimental Protocols

4.1. Protocol: General Handling and Dispensing

-

Preparation: Don all required PPE (double gloves, splash goggles, face shield, lab coat) before entering the lab. Ensure the chemical fume hood is on and operating correctly.

-

Staging: Place all necessary equipment (spatula, weigh paper/boat, receiving flask, solvent) inside the fume hood.

-

Inerting: If the reagent is moisture-sensitive, ensure the receiving flask is dry and purged with an inert gas (argon or nitrogen).

-

Transfer: Open the reagent bottle inside the fume hood. Using a clean spatula or syringe, quickly and carefully transfer the desired amount to the weigh paper or directly into the receiving flask. Keep the bottle opening pointed away from your breathing zone.

-

Sealing: Immediately and securely recap the reagent bottle. Wipe the exterior of the bottle with a damp cloth if necessary (perform this inside the hood) and place it back in its designated storage location.

-

Cleanup: Dispose of any contaminated weigh paper or pipette tips into a designated solid waste container located inside the fume hood. Wipe down the work surface within the hood.

4.2. Protocol: Quenching Excess Reagent in a Reaction Mixture

Excess benzyl bromide must be neutralized before workup to ensure safety and prevent environmental release. A common and effective method is to convert it into a water-soluble quaternary ammonium salt.[21][22]

-

Pre-Quench: Ensure the reaction mixture is cooled in an ice bath within the fume hood.

-

Quenching Agent: Slowly add a nucleophilic amine, such as triethylamine (~1.5 equivalents relative to the excess benzyl bromide), to the cooled, stirred reaction mixture. This is an exothermic reaction.

-

Reaction: The triethylamine will react with the excess benzyl bromide to form benzyltriethylammonium bromide, which is water-soluble. Allow the mixture to stir for 30-60 minutes to ensure the reaction is complete.

-

Aqueous Workup: The reaction can now be safely quenched with water or an aqueous solution. The quaternary salt will partition into the aqueous layer during extraction, effectively removing the hazardous reagent from the organic product phase.[21]

-

Disposal: The aqueous waste containing the ammonium salt must be disposed of in the appropriate hazardous waste container.

References

-

SDFine. BENZYL BROMIDE Safety Data Sheet. [Link]

-

Fisher Scientific. Benzyl bromide Safety Data Sheet (June 16 2015). [Link]

-

International Labour Organization. ICSC 1225 - BENZYL BROMIDE. [Link]

-

IPCS. BENZYL BROMIDE International Chemical Safety Cards. [Link]

-

GESTIS Substance Database. Benzyl bromide. [Link]

-

PubChem. Benzyl Bromide | C7H7Br | CID 7498. [Link]

-

University of South Carolina. Personal Protection Equipment (PPE). [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: BENZYL BROMIDE. [Link]

-

ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. [Link]

-

PMC. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. [Link]

-

Organic Chemistry Portal. Preparation of benzyl bromide. [Link]

-

SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Organic Chemistry Data. Benzyl Bromide - Common Organic Chemistry. [Link]

-

US EPA. Personal Protective Equipment. [Link]

-

ResearchGate. Removing Benzyl bromide. [Link]

-

Sciencemadness Discussion Board. Accidentally made benzyl bromide! Ouch My eyes!. [Link]

-

Physicians for Human Rights. Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. [Link]

-

Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

-

LMU München. Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. [Link]

Sources

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzyl Bromide [commonorganicchemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. gestis.dguv.de [gestis.dguv.de]

- 8. echemi.com [echemi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. westliberty.edu [westliberty.edu]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. ICSC 1225 - BENZYL BROMIDE [chemicalsafety.ilo.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. sc.edu [sc.edu]

- 18. sams-solutions.com [sams-solutions.com]

- 19. epa.gov [epa.gov]

- 20. hazmatschool.com [hazmatschool.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Strategic Integration of 2,3-Difluoro-6-(trifluoromethoxy)benzyl Bromide in Modern Drug Discovery

A Technical Whitepaper by a Senior Application Scientist

In contemporary medicinal chemistry, the attrition rate of drug candidates due to poor pharmacokinetics (PK) or rapid metabolic clearance remains a formidable challenge. To circumvent these issues, we increasingly rely on highly functionalized, polyfluorinated building blocks. Among these, 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide (CAS: 2244083-21-2) has emerged as a structurally privileged electrophile.

This whitepaper deconstructs the physicochemical causality behind this specific molecule, illustrating why its unique combination of functional groups makes it an invaluable asset for synthesizing metabolically robust, highly permeable active pharmaceutical ingredients (APIs).

Deconstructing the Pharmacophore: Structural Causality

The utility of 2,3-difluoro-6-(trifluoromethoxy)benzyl bromide lies in its tripartite structural design. Each moiety serves a distinct, synergistic purpose in modulating the final drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The Trifluoromethoxy (-OCF₃) Advantage

The trifluoromethoxy group is often referred to as a "super halogen" in drug design. Unlike a standard methoxy (-OCH₃) group, which is highly susceptible to oxidative demethylation by cytochrome P450 (CYP450) enzymes, the -OCF₃ group is metabolically inert[1]. The strong electron-withdrawing nature of the three fluorine atoms decreases the electron density on the oxygen, effectively neutralizing its ability to act as a hydrogen bond acceptor and shielding the O-C bond from enzymatic cleavage[1]. Furthermore, the -OCF₃ group adopts an orthogonal conformation relative to the phenyl ring, minimizing steric clash while maximizing the molecule's lipophilic surface area, thereby drastically enhancing transcellular membrane permeability[1][2].

The 2,3-Difluoro Shielding Effect

The strategic placement of fluorine atoms at the 2- and 3-positions serves two critical functions. First, the C-F bond (485.3 kJ/mol) is significantly stronger than the C-H bond (414.2 kJ/mol), effectively blocking metabolic hotspots and preventing aromatic hydroxylation by liver microsomes[1][3]. Second, the inductive electron-withdrawing effect of the difluoro motif lowers the pKa of adjacent basic centers (such as amines alkylated by the benzyl core)[3][4]. This pKa modulation is a highly effective tactic to balance aqueous solubility with lipophilicity, preventing the drug from becoming trapped in the acidic compartments of the lysosome.

The Benzyl Bromide Electrophilic Hub

The benzylic bromide serves as the reactive linchpin. It is a highly efficient electrophile primed for Sₙ2 nucleophilic substitution, allowing for the rapid orthogonal integration of this complex fluorinated scaffold into secondary amines, imidazoles, or piperazine cores commonly found in drug discovery libraries[5][6].

Fig 1. Structural causality pathway of 2,3-difluoro-6-(trifluoromethoxy)benzyl bromide in drug design.

Quantitative Physicochemical Profiling

To understand the magnitude of these structural modifications, we must look at the quantitative parameters that dictate drug behavior. The Hansch lipophilicity parameter (

| Substituent / Feature | Hansch Lipophilicity ( | Hammett Constant ( | Primary Pharmacological Impact |

| -OCH₃ (Methoxy) | -0.02 | -0.27 | Slightly hydrophilic; metabolically labile (prone to demethylation)[7]. |

| -CF₃ (Trifluoromethyl) | +0.88 | +0.54 | High lipophilicity; strong electron-withdrawing inductive effect[1]. |

| -OCF₃ (Trifluoromethoxy) | +1.04 | +0.35 | Exceptional lipophilicity; highest metabolic stability; orthogonal geometry[1][7][8]. |

| Aryl Fluorine (C-F) | +0.14 | +0.06 | Blocks CYP450 oxidation; modulates adjacent pKa to optimize bioavailability[3]. |

Validated Experimental Methodology: N-Alkylation Protocol

As an application scientist, I emphasize that a successful protocol must be a self-validating system. The following methodology details the N-alkylation of a secondary amine (e.g., a piperazine derivative) using 2,3-difluoro-6-(trifluoromethoxy)benzyl bromide.

Causality of Reagent Selection: We utilize Potassium Carbonate (K₂CO₃) in Acetonitrile (CH₃CN) rather than Sodium Hydride (NaH) in THF. Acetonitrile is a polar aprotic solvent that optimally solvates the potassium cation, leaving the amine nucleophile highly reactive for the Sₙ2 displacement[5]. K₂CO₃ is a mild base; it is strong enough to neutralize the generated hydrobromic acid (HBr) byproduct but mild enough to prevent base-catalyzed degradation of the polyfluorinated aromatic ring or over-alkylation[5][6].

Step-by-Step Workflow

-

Preparation: Suspend the target secondary amine (1.0 equivalent) and finely powdered, anhydrous K₂CO₃ (1.5 equivalents) in anhydrous CH₃CN (0.2 M concentration) under an inert nitrogen atmosphere[5].

-

Thermal Control: Cool the suspension to 0 °C using an ice-water bath. Logic: The benzylic bromide is highly reactive. Lowering the temperature suppresses exothermic side reactions and prevents polyalkylation.

-

Electrophile Addition: Dissolve 2,3-difluoro-6-(trifluoromethoxy)benzyl bromide (1.05 equivalents) in a minimal volume of CH₃CN. Add this solution dropwise to the reaction mixture over 15 minutes[5].

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 2 to 4 hours.

-

Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp. The consumption of the UV-active benzyl bromide and the appearance of a new, lower-Rf product spot validates the progression of the Sₙ2 displacement[6].

-

Quenching & Extraction: Once complete, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Logic: NH₄Cl neutralizes excess K₂CO₃ without hydrolyzing the newly formed product.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure N-alkylated fluorinated scaffold[5].

Fig 2. Step-by-step SN2 N-alkylation workflow utilizing mild basic conditions.

Conclusion

The integration of 2,3-difluoro-6-(trifluoromethoxy)benzyl bromide into a drug discovery pipeline is not merely a structural substitution; it is a calculated physicochemical upgrade. By leveraging the extreme lipophilicity of the -OCF₃ group alongside the metabolic shielding of the difluoro motif, medicinal chemists can rescue promising scaffolds that previously failed due to poor oral bioavailability or rapid in vivo clearance. When executed with precision using the optimized Sₙ2 protocols outlined above, this building block serves as a premier tool for developing next-generation therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Importance of Fluorine in Benzazole Compounds Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Trifluoromethoxylation/trifluoromethylthiolation/trifluoro-methylselenolation strategy for the construction of heterocycles Source: RHHZ URL:[Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: ResearchGate URL:[Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Trifluoromethoxylation/trifluoromethylthiolation/trifluoro-methylselenolation strategy for the construction of heterocycles [html.rhhz.net]

Metabolic Stability of OCF3-Substituted Benzyl Derivatives

Executive Summary

In the optimization of lead compounds, the benzyl moiety is a ubiquitous pharmacophore, yet it often serves as a metabolic "soft spot," susceptible to rapid oxidative clearance via aromatic hydroxylation or benzylic oxidation. The strategic incorporation of a trifluoromethoxy (

Part 1: The Physicochemical Edge

The metabolic resilience of

Electronic Deactivation & Bond Strength

The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Unlike the methoxy group (

-

Metabolic Implication: This electron withdrawal deactivates the phenyl ring towards electrophilic attack by the high-valent Iron-Oxo species (Compound I) of CYP450 enzymes, significantly raising the activation energy required for arene oxidation.

The "Orthogonal" Conformational Bias

While methoxy groups typically lie coplanar to the aromatic ring to maximize p-orbital overlap, the

-

Binding Implication: This unique geometry allows

-benzyl derivatives to access hydrophobic pockets that are sterically restricted for planar substituents, often improving target residence time while simultaneously shielding the aromatic system from metabolic enzymes.

Lipophilicity Modulation (Hansch Analysis)

The

Table 1: Comparative Physicochemical Properties

| Substituent | Hammett | Hansch | C-X Bond Energy (kcal/mol) | Metabolic Liability |

| -H | 0.00 | 0.00 | 99 (C-H) | High (Aromatic hydroxylation) |

| -OCH3 | -0.27 | -0.02 | 80-90 (C-O) | High (O-Dealkylation) |

| -CF3 | +0.54 | +0.88 | 116 (C-F) | Low (Stable) |

| -OCF3 | +0.35 | +1.04 | 116 (C-F) | Very Low (Metabolic Blockade) |

Part 2: Metabolic Stability Mechanisms

The incorporation of

Prevention of O-Dealkylation

For methoxy-substituted benzyls, a primary clearance pathway is CYP-mediated O-dealkylation (hydrogen abstraction from the methyl group followed by hemiacetal collapse).

-

Mechanism: The fluorination of the methyl group in

removes all abstractable hydrogen atoms. The C-F bond is inert to the radical abstraction capabilities of CYP450, effectively shutting down this pathway entirely.

Blockade of Para-Hydroxylation

The para-position of a benzyl ring is a classic site for Phase I metabolism.

-

Mechanism: Substituting the para-position with

sterically and electronically blocks the approach of the CYP heme iron. Unlike a chloro- or methyl- substituent, which can sometimes undergo "NIH shift" or benzylic oxidation respectively, the

Visualization of Metabolic Blockade

The following diagram illustrates the divergence in metabolic fate between a standard methoxy-benzyl and a trifluoromethoxy-benzyl derivative.

Figure 1: Comparative metabolic fate.[1] The OCF3 group (Green) resists the H-abstraction pathway that degrades the OCH3 analog (Red).

Part 3: Experimental Protocols

To validate the stability conferred by the

Protocol 1: In Vitro Microsomal Stability Assay (HLM)

Objective: Determine the Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound (10 mM DMSO stock).

-

Positive Control (e.g., Verapamil or Testosterone).

Workflow:

-

Preparation: Dilute Test Compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

-

Pre-incubation: Mix 30 µL of microsomes (final conc 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

-

Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

-

Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant for LC-MS/MS.

Self-Validating Check:

-

Control Validity: The Positive Control must show >80% depletion within 30 mins.

-

Zero-Cofactor Control: Run a parallel incubation without NADPH. If the

compound degrades here, the instability is chemical (hydrolysis), not metabolic.

Protocol 2: Metabolite Identification (MetID)

Objective: Confirm that the

Methodology:

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Scan Mode: Full Scan MS + Data Dependent MS/MS (

). -

Data Analysis:

-

Look for Neutral Loss of 85 Da (characteristic of

loss in fragmentation, though rare in metabolism). -

Look for +16 Da shifts on the benzyl ring (hydroxylation).

-

Compare the

analog traces with the

-

Figure 2: Experimental workflow for assessing metabolic stability and metabolite identification.

Part 4: Strategic Implementation & Case Studies

Case Study: Riluzole

While an aryl-

Application in Benzyl Derivatives

In benzyl amine programs (common in GPCR targets), replacing a 4-methoxybenzyl group with a 4-(trifluoromethoxy)benzyl group typically results in:

-

2-5x increase in metabolic half-life due to suppression of O-dealkylation.

-

Increased potency if the binding pocket can accommodate the orthogonal twist.

-

Reduced clearance by preventing quinone-methide formation (a toxicity risk associated with metabolism of electron-rich benzyl phenols).

Conclusion

The

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry Source: MDPI (Molecules) URL:[Link]

-

Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930 Source: ResearchGate URL:[2][10][Link]

-

New synthetic approaches toward OCF3-containing compounds Source: Royal Society of Chemistry (Org.[8] Biomol. Chem.) URL:[Link]

-

Chemistry of OCF3, SCF3, and SeCF3 Functional Groups Source: ResearchGate URL:[2][10][11][Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Profile of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to predict and determine the solubility of this complex halogenated aromatic compound. Given the absence of specific published experimental data for this molecule, this paper establishes a predictive framework based on its structural components and provides a robust protocol for its empirical validation.

Introduction: The Significance of a Solubility Profile

2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide is a highly functionalized aromatic compound. As a benzyl bromide derivative, it is a potent alkylating agent, making it a valuable building block in organic synthesis for introducing the 2,3-difluoro-6-(trifluoromethoxy)benzyl moiety into target molecules.[1] Such fluorinated motifs are of high interest in medicinal chemistry and materials science, as they can significantly modulate properties like metabolic stability, lipophilicity, and binding affinity.[2][3]

The solubility of a reagent is a critical parameter that dictates its utility. It governs the choice of solvent for chemical reactions, influences purification methods such as crystallization and chromatography, and is paramount in formulation for screening and development. An in-depth understanding of the solubility profile is therefore not merely academic but a prerequisite for the efficient and effective application of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide.

Physicochemical Properties and Predicted Solubility

The solubility of a substance is primarily dictated by its molecular structure and the principle of "like dissolves like." The structure of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide incorporates several functional groups that collectively determine its overall polarity and potential for intermolecular interactions.

-

Benzyl Bromide Core: The parent structure, benzyl bromide, is a relatively nonpolar molecule. It is sparingly soluble in water but demonstrates good solubility and miscibility in a range of organic solvents, including ethanol, ether, benzene, and carbon tetrachloride.[1][4][5][6][7]

-

Fluorine Substituents (-F): The two fluorine atoms on the aromatic ring are highly electronegative, creating polar C-F bonds. This introduces localized dipoles, potentially increasing affinity for polar solvents. However, fluorine substitution is also known to increase the overall lipophilicity of a molecule.[3]

-

Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[8] Its presence is expected to significantly enhance the compound's solubility in nonpolar and weakly polar organic solvents.[2][9] This group is a strong electron-withdrawing substituent, which can also influence intermolecular interactions.[8]

-

Bromomethyl Group (-CH2Br): This functional group is the reactive center for alkylation and contributes to the overall polarity of the molecule.

Overall Prediction:

The combined effect of extensive fluorination suggests that 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide is a highly lipophilic and largely nonpolar molecule. Its solubility in water is predicted to be extremely low. It is expected to be highly soluble in nonpolar and moderately polar aprotic solvents that can engage in van der Waals forces and dipole-dipole interactions. Solubility in polar protic solvents like alcohols may be moderate, facilitated by the polar C-F bonds, but limited by the overall nonpolar character of the molecule.

Table 1: Predicted Solubility of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexanes, Toluene, Benzene | High to Freely Soluble | The high lipophilicity from the -OCF3 group and the aromatic ring favor interactions with nonpolar solvents.[2][9] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Freely Soluble | These solvents can accommodate the molecule's overall nonpolar character while also interacting with the polar C-F and C-Br bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Soluble | The overall lipophilic nature may limit miscibility, but some solubility is expected due to potential dipole-dipole interactions. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Very Slightly Soluble | The molecule's high lipophilicity and lack of significant hydrogen bonding capacity predict poor solubility in highly polar, protic solvents like water.[10] |

Experimental Protocol for Determining Equilibrium Solubility

To move beyond prediction, empirical determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This protocol provides a self-validating system for generating accurate and reproducible data.

Principle

An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility in that solvent at that temperature.

Materials and Equipment

-

2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or orbital shaker in a temperature-controlled incubator

-

Centrifuge

-

Syringes

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide to a pre-weighed vial. The excess is critical to ensure a saturated solution is formed. A general rule is to add at least twice the estimated amount needed for saturation.

-

Solvent Addition: Add a precise, known volume of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to determine the minimum time required to reach a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. For finely suspended solids, centrifuge the vials at a moderate speed to pellet the undissolved compound.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturate with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. A calibration curve must be generated using standard solutions of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide of known concentrations to ensure accurate quantification.

-

Data Reporting: Calculate the solubility from the measured concentration of the diluted sample, accounting for the dilution factor. Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide is not widely available, compounds of this class (benzyl bromides) are known to be hazardous. They are typically lachrymators (tear-inducing) and corrosive.[11] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

The solubility profile of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide is predicted to be dominated by its highly lipophilic character, imparted by the trifluoromethoxy group and extensive fluorination. High solubility is anticipated in nonpolar and polar aprotic organic solvents, with moderate to limited solubility in polar protic solvents and negligible solubility in water. This predictive guide, grounded in the principles of physical organic chemistry, provides a strong starting point for its use in synthesis and research. For definitive quantitative data, the detailed shake-flask protocol provided herein offers a robust and reliable path for empirical determination, empowering researchers to fully characterize this versatile fluorinated building block.

References

-

GazFinder. benzyl bromide (C7H7Br). [Link]

-

Gomez, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]

-

Meylan, W. M., & Howard, P. H. (1995). Correlation of the Aqueous Solubility of Hydrocarbons and Halogenated Hydrocarbons with Molecular Structure. Journal of Chemical Information and Modeling. [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. [Link]

-

Ho Chi Minh City University of Technology. (2018). INTRODUCING FLUORINE AND TRIFLUOROMETHYL GROUP INTO ORGANIC COMPOUNDS UNDER HETEROGENEOUS TRANSITION METAL CATALYSIS. [Link]

-

PubMed. (2024). Unexpected effect of halogenation on the water solubility of small organic compounds. [Link]

-

ACS Publications. (1950). The Solubility of Aromatic Hydrocarbons in Water. [Link]

Sources

- 1. CAS 100-39-0: Benzyl bromide | CymitQuimica [cymitquimica.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Gas detectors and respiratory protection equipments C7H7Br (benzyl bromide), CAS number 100-39-0 [en.gazfinder.com]

- 5. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]

- 6. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]

- 7. chemicalbull.com [chemicalbull.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 10. Unexpected effect of halogenation on the water solubility of small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Technical Whitepaper: Strategic Synthesis of 2,3-Difluoro-6-(trifluoromethoxy)benzyl Bromide

[1]

Executive Summary

The synthesis of 2,3-difluoro-6-(trifluoromethoxy)benzyl bromide represents a critical challenge in modern agrochemical and pharmaceutical chemistry.[1] This motif—combining a polyfluorinated core with a lipophilic trifluoromethoxy ether—serves as a pivotal "warhead" in the development of next-generation fungicides (e.g., Picarbutrazox analogs) and metabolic stability-enhanced drug candidates.[1]

This guide delineates two distinct, validated pathways for accessing this intermediate. Route A utilizes a high-precision organometallic approach (Directed Ortho-Lithiation) suitable for gram-to-kilogram scale discovery batches.[1] Route B outlines a radical functionalization strategy from a toluene precursor, optimized for industrial scalability.

Target Molecule Analysis[1][2]

Retrosynthetic Analysis & Strategy

The steric crowding of the 1,2,3,6-substitution pattern dictates the synthetic strategy. Direct electrophilic halogenation of a pre-existing aromatic core is ruled out due to poor regioselectivity control against the competing directing effects of the fluorine and trifluoromethoxy groups.

Instead, we rely on Directed Ortho-Metalation (DoM) to install the carbon scaffold at the most acidic position (C2 relative to the starting material), followed by functional group interconversion.

Diagram 1: Retrosynthetic Logic Tree

Caption: Retrosynthetic disconnection revealing the pivotal role of the 3,4-difluoro-1-(trifluoromethoxy)benzene precursor.

Route A: The Organometallic Pathway (Recommended)[1]

This route is preferred for its high regioselectivity.[1] It exploits the "synergistic directing effect" where the proton located between the

Phase 1: Precursor Synthesis (If not commercially sourced)

Objective: Synthesis of 3,4-difluoro-1-(trifluoromethoxy)benzene.[1]

While this compound is often commercially available, it can be synthesized from 3,4-difluorophenol.

-

Reagents: 3,4-Difluorophenol, Carbon tetrachloride (

), HF (anhydrous), or modern radical trifluoromethoxylation reagents (e.g., Togni’s reagent II or TFNG). -

Note: Industrial routes typically use the

exchange method, but for laboratory safety, the silver-mediated reaction with TFNG (Trifluoromethyl-2-pyridyl sulfone) is recommended.[1]

Phase 2: Directed Ortho-Lithiation (DoM) & Formylation

Mechanism: The

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

-

Reagents:

-

Procedure:

-

Cool the THF solution of the substrate to -78°C .

-

Add LDA dropwise over 30 minutes. Maintain internal temp < -70°C.

-

Stir for 1 hour at -78°C to ensure complete lithiation (formation of the aryllithium species).[1]

-

Add dry DMF dropwise.[1]

-

Allow to warm to 0°C over 2 hours.

-

Quench with saturated

solution.[1]

-

-

Workup: Extract with EtOAc, wash with brine, dry over

. -

Output: 2,3-Difluoro-6-(trifluoromethoxy)benzaldehyde .

Phase 3: Reduction and Bromination

Objective: Conversion of the aldehyde to the benzyl bromide.

Table 1: Bromination Conditions Comparison

| Method | Reagents | Conditions | Pros | Cons |

| PBr3 (Recommended) | 0°C to RT, 2h | High yield, clean inversion | Generates | |

| Appel Reaction | DCM, 0°C | Neutral conditions | ||

| HBr (Aq) | 48% HBr | Reflux | Cheap | Harsh, may hydrolyze |

Detailed Protocol (Via PBr3):

-

Reduction: Dissolve the aldehyde (from Phase 2) in Methanol. Add

(0.5 eq) at 0°C. Stir 30 min. Quench with dilute HCl. Extract and concentrate to yield the Benzyl Alcohol .[1] -

Bromination:

-

Dissolve the Benzyl Alcohol in anhydrous DCM (0.2 M).

-

Add Phosphorus Tribromide (

, 0.4 eq) dropwise. -

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Critical Safety: Quench carefully with ice water (exothermic).[1]

-

Purification: Flash chromatography (Hexanes/EtOAc).[1] Benzyl bromides are unstable on silica; move quickly or use neutral alumina.[1]

-

Route B: The Radical Bromination Pathway (Industrial)[1]

This route is viable if 2,3-difluoro-6-(trifluoromethoxy)toluene is available or synthesized via methylation of the lithiated intermediate from Route A.[1]

Diagram 2: Radical Bromination Workflow

Caption: Wohl-Ziegler bromination pathway using NBS and radical initiation.

Protocol:

-

Solvent Choice: Use Trifluorotoluene (

) instead of -

Reagents:

-

Procedure:

-

Mix substrate, NBS, and AIBN in

. -

Degas the solution (sparge with Argon) to remove Oxygen (radical quencher).[1]

-

Heat to reflux (approx. 100°C) under a visible light source (optional, but helps initiation) or standard thermal initiation.[1]

-

Monitor by TLC.[1][4] Stop immediately upon consumption of starting material to prevent gem-dibromination (formation of the benzal bromide).[1]

-

-

Workup: Cool, filter off succinimide precipitate. Concentrate filtrate.[1][3]

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Mechanism[1]

-

Regioselectivity in Lithiation: The acidity of the proton at C2 is driven by the inductive electron-withdrawing nature of the flanking F and

groups. While -

Instability of Benzyl Bromides: Electron-deficient benzyl bromides are potent alkylating agents.[1] They are lachrymators and can hydrolyze to the alcohol in moist air.[1] Storage: Store at -20°C under Argon, protected from light.

Self-Validating Checks[1]

-

NMR Verification:

-

Reaction Monitoring: During lithiation, pull a small aliquot and quench with

. Analyze by NMR. >95% deuterium incorporation at the specific position confirms the lithiation species is formed before adding the electrophile.[1]

References

-

Leri, A. C., et al. (2022).[4] Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups. Universal Wiser Publisher.[1] Link

-

Schlosser, M. (2005).[1] The 2 × 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link[1]

-

Togni, A., et al. (2016). Regioselective Synthesis of N-Heteroaromatic Trifluoromethoxy Compounds by Direct O-CF3 Bond Formation. Chemistry - A European Journal.[1][6] Link[1]

-

BenchChem Technical Database. (2025). Synthesis of 2,3-Difluoro-6-nitrobenzonitrile and related intermediates. Link[1]

-

ChemicalBook. (2024).[1] Protocols for 2,3-Difluoro-6-methoxybenzaldehyde synthesis. Link

Sources

- 1. JP2006257042A - Method for producing 2-fluoro-6-(trifluoromethyl)benzyl bromide and 2-fluoro-6-(trifluoromethyl)benzylamine - Google Patents [patents.google.com]

- 2. CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. wiserpub.com [wiserpub.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Polyfluorinated Benzyl Bromides

Abstract

Polyfluorinated benzyl bromides are a pivotal class of reagents in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility as versatile alkylating agents is well-established; however, a consolidated resource on their fundamental physicochemical properties, specifically melting and boiling points, is conspicuously absent in the literature. This technical guide provides a curated compendium of these critical data points for a range of mono-, di-, and polyfluorinated benzyl bromides. Beyond a mere tabulation of values, this document elucidates the underlying structure-property relationships that govern the observed thermal characteristics. Furthermore, it furnishes detailed, field-proven experimental protocols for the accurate determination of melting and boiling points, ensuring that researchers can independently verify and expand upon this data with confidence.

Introduction: The Significance of Fluorination in Benzyl Bromides

The introduction of fluorine atoms onto the aromatic ring of benzyl bromide dramatically alters its electronic properties, reactivity, and physical characteristics. Fluorine's high electronegativity imparts a strong inductive effect, influencing the reactivity of the benzylic carbon-bromine bond. In drug development, this modification can enhance metabolic stability, binding affinity, and bioavailability. For materials scientists, fluorination can lead to polymers with improved thermal resistance and chemical inertness[1].

A thorough understanding of the melting and boiling points is a prerequisite for the effective use of these reagents. These properties dictate purification strategies (distillation, recrystallization), reaction conditions (solvent choice, temperature control), and storage requirements. This guide aims to bridge the existing knowledge gap by consolidating available data and providing the practical context necessary for laboratory applications.

Physicochemical Data Compendium

The following table summarizes the melting and boiling point data for a selection of polyfluorinated benzyl bromides, compiled from various chemical data repositories. It is important to note that boiling points are often recorded at reduced pressures and have been presented as such.

| Compound Name | CAS No. | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |

| Monofluorinated | |||||

| 2-Fluorobenzyl bromide | 446-48-0 | C₇H₆BrF | N/A (Liquid) | 84 - 85[2][3][4] | 15 |

| 3-Fluorobenzyl bromide | 456-41-7 | C₇H₆BrF | N/A (Liquid) | 88[5][6] | 20 |

| 4-Fluorobenzyl bromide | 459-46-1 | C₇H₆BrF | N/A (Liquid) | 85[7][8][9] | 15 |

| Difluorinated | |||||

| 2,6-Difluorobenzyl bromide | 85118-00-9 | C₇H₅BrF₂ | 51 - 55[1][10][11][12][13][14][15] | 184.9 (Predicted)[10][13][14] | 760 |

| Other Polyfluorinated | |||||

| 2-Bromo-5-fluorobenzyl bromide | 112399-50-5 | C₇H₅Br₂F | 30.0 - 40.0[16] | N/A | N/A |

| 2,3,4,5,6-Pentafluorobenzyl bromide | 1765-40-8 | C₇H₂BrF₅ | 19 - 20[17][18][19][20][21][22] | 174 - 175[17][18][20][21][22] | 760 |

Note: "N/A" indicates that the compound is a liquid at or below room temperature, or data was not available.

Analysis of Structure-Property Relationships

The data presented reveals distinct trends that can be rationalized by considering intermolecular forces and molecular symmetry.

-

Effect of Fluorine Count on Boiling Point: Generally, increasing the number of fluorine atoms, and thus the molecular weight, leads to a higher boiling point due to stronger van der Waals forces. This is evident when comparing the monofluorinated isomers (e.g., 4-Fluorobenzyl bromide, B.P. ~195-200 °C at 760 mmHg, extrapolated) to the heavily fluorinated Pentafluorobenzyl bromide (B.P. 174-175 °C)[17][18]. While the latter has a much higher molecular weight, the high density of electronegative fluorine atoms also significantly alters intermolecular interactions, a factor that complicates a simple mass-based trend.

-

Effect of Isomerism on Melting Point: The melting point is highly dependent on the efficiency of crystal lattice packing. Symmetrical molecules tend to pack more efficiently, resulting in a more stable crystal lattice that requires more energy to break, and thus a higher melting point. A striking example is 2,6-Difluorobenzyl bromide, which is a solid with a melting point of 51-55 °C[1][10][11][12]. Its ortho-fluorine atoms create a degree of symmetry and planarity that allows for more effective packing compared to its monofluorinated liquid isomers.

General Structure of a Polyfluorinated Benzyl Bromide```dot

graph { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="1.3,-0.75!", label="C"]; C4 [pos="-0.8,0.5!", label=""]; C5 [pos="0.8,0.5!", label=""]; C6 [pos="0,-1.2!", label=""]; C1 -- C4; C4 -- C2; C2 -- C6; C6 -- C3; C3 -- C5; C5 -- C1;

// Double bonds C1 -- C5 [style=double]; C4 -- C2 [style=double]; C6 -- C3 [style=double];

// Substituents C_Br [pos="0,2.8!", label="CH₂Br"]; F1 [pos="-2.5,-1.5!", label="Fₙ"]; F2 [pos="2.5,-1.5!", label=""];

C1 -- C_Br; C2 -- F1; //C3 -- F2; }

Caption: Workflow for the experimental determination of physical properties.

Conclusion

The melting and boiling points of polyfluorinated benzyl bromides are fundamental parameters essential for their synthesis, purification, and application. This guide has provided a consolidated source of these values and, more importantly, has contextualized the data by analyzing the structure-property relationships that govern them. The detailed experimental protocols included herein are designed to empower researchers with self-validating methods to confirm and expand upon this knowledge base. A rigorous understanding and application of these principles are critical for advancing research in medicinal chemistry and materials science where these fluorinated building blocks play an increasingly vital role.

References

-

Home Sunshine Pharma. 4-Fluorobenzyl Bromide CAS 459-46-1. [Link]

-

University of Alberta. Melting point determination. [Link]

-

Ruifu Chemical. 2,6-Difluorobenzyl Bromide CAS 85118-00-9 Purity >98.0% (GC). [Link]

-

PubChem. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484. [Link]

-

University of Alberta. BOILING POINT DETERMINATION. [Link]

-

Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

-

SSERC. Melting point determination. [Link]

-

Unknown. DETERMINATION OF BOILING POINTS. [Link]

-

Chembeasy. 2-Fluorobenzyl Bromide. [Link]

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

Westlab. Measuring the Melting Point. [Link]

-

Cheméo. Chemical Properties of 2-Fluorobenzyl bromide (CAS 446-48-0). [Link]

-

METTLER TOLEDO. What is Melting Point?. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

PubChem. 3-Fluorobenzyl bromide | C7H6BrF | CID 68007. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2,6-Difluorobenzyl bromide. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. 2-Fluorobenzyl bromide CAS#: 446-48-0 [m.chemicalbook.com]

- 4. 2-Fluorobenzyl bromide | 446-48-0 [chemicalbook.com]

- 5. 3-Fluorobenzyl bromide CAS#: 456-41-7 [m.chemicalbook.com]

- 6. 3-Fluorobenzyl bromide | 456-41-7 [chemicalbook.com]

- 7. 4-Fluorobenzyl Bromide CAS 459-46-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Fluorobenzyl bromide CAS#: 459-46-1 [m.chemicalbook.com]

- 10. rvrlabs.com [rvrlabs.com]

- 11. Page loading... [guidechem.com]

- 12. ruifuchem.com [ruifuchem.com]

- 13. 2,6-Difluorobenzyl Bromide manufacturers and suppliers in india [chemicalbook.com]

- 14. 2,6-Difluorobenzyl bromide CAS#: 85118-00-9 [m.chemicalbook.com]

- 15. fishersci.no [fishersci.no]

- 16. 2-Bromo-5-fluorobenzyl bromide, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. 2,3,4,5,6-Pentafluorobenzyl bromide , Used for GC derivatives, 99% , 1765-40-8 - CookeChem [cookechem.com]

- 19. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2,3,4,5,6-Pentafluorobenzyl bromide for GC derivatization, LiChropur , = 98.5 GC 1765-40-8 [sigmaaldrich.com]

- 21. 2,3,4,5,6-五氟溴化苄 99% | Sigma-Aldrich [sigmaaldrich.com]

- 22. 2,3,4,5,6-Pentafluorobenzyl bromide , 98% , 1765-40-8 - CookeChem [cookechem.com]

Reactivity Profile of Electron-Deficient Benzyl Bromides: Mechanisms, Kinetics, and Synthetic Applications

Executive Summary

Electron-deficient benzyl bromides—characterized by the presence of strongly electron-withdrawing groups (EWGs) such as

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical overviews. We will dissect the physical organic causality driving these mechanisms, analyze quantitative kinetic data, and provide self-validating experimental protocols designed for high-fidelity reproducibility in the laboratory.

Electronic Profiling & Mechanistic Foundations

The Suppression of and Enhancement of

The reactivity of benzylic halides is governed by the stability of the transition state and any intermediate carbocations. In electron-deficient benzyl bromides, the strong inductive (

Instead, the EWG increases the partial positive charge (

Hammett Kinetics and the "U-Shaped" Reactivity Curve

Kinetic studies of nucleophilic substitution on benzyl bromides often reveal a complex relationship when plotted against Hammett

Mechanistic Divergence: Polar vs. Radical Pathways

While

The Pathway (Ambident Reactivity)

In 1964, Kornblum demonstrated that reacting 4-nitrobenzyl bromide with the anion of 2-nitropropane yields carbon-alkylation rather than the expected oxygen-alkylation[6]. This occurs via an

Photoredox and EDA Complexes

More recently, the electron-accepting nature of these bromides has been exploited in visible-light photoredox catalysis. Melchiorre and coworkers (2013) demonstrated that electron-deficient benzyl bromides can form Electron Donor-Acceptor (EDA) complexes with electron-rich enamines[7]. These complexes absorb visible light, triggering a localized single-electron transfer (SET) without the need for exogenous photocatalysts, generating benzylic radicals for highly stereoselective

Fig 1. Mechanistic divergence of electron-deficient benzyl bromides under thermal vs. photolytic conditions.

Quantitative Kinetic Data

The following table synthesizes the relative reactivity profiles of substituted benzyl bromides, demonstrating how electronic effects dictate the preferred mechanistic pathway and relative reaction rates.

| Substituent | Hammett | Electronic Effect | Primary Pathway | ||

| -OCH | -0.27 | Strongly EDG | Highly Accelerated | Accelerated | |

| -H | 0.00 | Reference | Baseline | Baseline | |

| -Cl | +0.23 | Weakly EWG | Decelerated | Slightly Decelerated | |

| -CF | +0.54 | Strongly EWG | Suppressed | Accelerated | |

| -NO | +0.78 | Very Strongly EWG | Highly Suppressed | Highly Accelerated |

Data synthesized from comparative kinetic solvolysis and nucleophilic substitution studies[1][4][5].

Experimental Workflows & Validated Protocols

The following protocols are engineered as self-validating systems. Causality is provided for every reagent choice to ensure the operator understands the physicochemical dynamics at play.

Fig 2. Standardized step-by-step experimental workflow for classical N-alkylation.

Protocol 1: Classical N-Alkylation (Synthesis of 1-(3-nitrobenzyl)-1H-1,2,4-triazole)

This protocol utilizes 3-nitrobenzyl bromide for the N-alkylation of a triazole pharmacophore[8].

Causality & Reagent Selection:

-

Solvent (Anhydrous DMF): A polar aprotic solvent is critical. It solvates the sodium cation but leaves the triazolide anion unsolvated ("naked"), drastically increasing its nucleophilicity for the

attack. -

Base (NaH): Provides irreversible deprotonation of the triazole, driving the equilibrium entirely to the nucleophilic salt.

-

Temperature Control (0 °C to RT): The initial deprotonation is exothermic; cooling prevents solvent degradation. The subsequent alkylation is run at room temperature to prevent polyalkylation or side reactions common with highly reactive electrophiles.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equiv of 1,2,4-triazole in anhydrous DMF under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

-

Deprotonation: Carefully add 1.1 equiv of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Self-Validation: The evolution of